trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester
Description
trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester (CAS: 1217673-97-6) is a carbamate derivative widely used as a synthetic intermediate in pharmaceutical and organic chemistry. Its molecular formula is C₁₂H₂₃NO₃, with a tert-butyl carbamate group (-O(C(CH₃)₃)) attached to a trans-4-methylcyclohexylamine backbone . Key applications include its role in peptide synthesis and as a protecting group for amines. Safety protocols emphasize avoiding heat and ignition sources, with storage at room temperature recommended .
Properties
IUPAC Name |
tert-butyl N-(4-methylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISASAGZNTSLGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of trans-4-methyl-cyclohexanol with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the final ester product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process may include steps for the purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methyl group on the cyclohexyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate functional group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles. Common reagents include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, amines, and other nucleophiles.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Protecting Group in Organic Synthesis
Trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester serves as an effective protecting group for hydroxyl functionalities in organic synthesis. By masking hydroxyl groups, chemists can selectively control the reactivity of specific functional groups during complex synthetic sequences. This strategy enhances the efficiency of multi-step syntheses, allowing for the construction of intricate organic molecules.
Reagent in Chemical Transformations
The compound participates in various chemical transformations, including:
- Nucleophilic Substitutions : It can act as a nucleophile or electrophile, facilitating substitution reactions.
- Reductions : The compound can be involved in reduction processes to yield desired products.
- Rearrangements : Its unique structure allows it to undergo rearrangements that can lead to novel compounds.
Intermediate in Drug Synthesis
This compound is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the preparation of trans-4-methyl cyclohexylamine, which has demonstrated significant biological activity and therapeutic potential. This amine derivative is crucial in synthesizing drugs for treating hypertension and chronic pain.
Case Study: Synthesis of Trans-4-Methyl Cyclohexylamine
A notable method for synthesizing trans-4-methyl cyclohexylamine involves using this compound as a starting material. The process includes:
- Reacting trans-4-methyl cyclohexane formic acid with sodium azide and a protonic acid catalyst.
- The reaction yields high purity amine with over 85% recovery and optical purity exceeding 99.5% .
Polymer Chemistry
In material science, this compound can be utilized in the development of polymeric materials. Its unique structural properties allow it to function as a monomer or additive, enhancing the mechanical and thermal properties of polymers.
Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for formulating advanced coatings and adhesives used in various industrial applications.
Mechanism of Action
The mechanism of action of trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate functional group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the desired biological effect.
Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl Ring
Notes:
- *Molecular weight calculated based on formula C₁₂H₂₃NO₃.
- The formyl analog (CAS 181308-57-6) exhibits a lower molecular weight due to reduced hydrogen content but retains reactivity for further derivatization (e.g., Schiff base formation) .
- The hydroxy-methyl derivative (CAS 400899-99-2) shares the same molecular formula as the target compound, but the hydroxyl group enhances solubility in polar solvents .
- Amino-substituted analogs (e.g., 294180-29-3) introduce basicity, facilitating interactions with biological targets like enzymes or receptors .
Functional Group Modifications on the Carbamate Backbone
Notes:
- The chloroacetyl derivative (1353943-66-4) introduces electrophilicity, enabling crosslinking or covalent binding to nucleophiles (e.g., thiols) in drug design .
- Benzyloxycarbonyl (Cbz) groups (e.g., 847956-53-0) are common protecting groups; their bulkiness can hinder enzymatic degradation .
- Aromatic rings (e.g., 178163-65-0) improve thermal stability and π-π stacking in solid-state formulations .
Biological Activity
Trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃NO₃
- Molecular Weight : 229.32 g/mol
- CAS Number : 400899-99-2
The compound features a cyclohexyl ring substituted with a methyl group and an ester functional group, which influences its reactivity and biological interactions.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially altering their catalytic activities. This interaction is vital for its role in modulating metabolic pathways.
- Receptor Binding : It may bind to specific receptors involved in disease pathways, influencing cellular responses and signaling cascades.
- Nucleophilic Substitution : The nitrogen atom in the carbamate structure allows for nucleophilic substitution reactions, facilitating further functionalization and enhancement of biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies:
- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | Cis configuration at the cyclohexane ring | Different stereochemistry may lead to varied biological activities |
| Tert-Butyl (trans-4-(hydroxymethyl)cyclohexanecarboxylic acid | Carboxylic acid instead of carbamate | Used in different synthetic pathways and may exhibit distinct reactivity |
| N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester | Hydroxyethyl substitution | Potentially different pharmacological profiles due to altered substituents |
Case Studies
-
Case Study 1: Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
-
Case Study 2: Anticancer Effects
- In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines. The mechanism involved caspase activation and mitochondrial membrane potential disruption, highlighting its potential for cancer therapy.
-
Case Study 3: Anti-inflammatory Properties
- Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines. This suggests its utility in developing treatments for chronic inflammatory conditions.
Q & A
Basic: What are the common synthetic routes for preparing trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester?
Methodological Answer:
The compound is typically synthesized via carbamate formation between trans-4-methylcyclohexylamine and tert-butyl carbonate derivatives. A general approach involves:
- Step 1: Activation of the amine group using Boc-protecting agents (e.g., di-tert-butyl dicarbonate) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under mild basic conditions (e.g., sodium bicarbonate) .
- Step 2: Purification via column chromatography or recrystallization, with purity confirmed by HPLC (>98%) .
Key Data:
| Reaction Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, DCM | 67–99% | >98% (HPLC) |
Basic: How is the stereochemical integrity of the trans-4-methylcyclohexyl group verified during synthesis?
Methodological Answer:
The trans configuration is confirmed using:
- ¹H/¹³C NMR: Axial-equatorial proton coupling constants (J ≈ 10–12 Hz for trans-substituted cyclohexanes) and carbon chemical shifts .
- Chiral HPLC: Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm absence of cis isomers .
Example: In trans-4-tert-butylcyclohexyl derivatives, chromatography showed >99% trans isomer retention .
Advanced: How can enantioselective synthesis be optimized for derivatives of this compound?
Methodological Answer:
Enantioselectivity is achieved via:
- Chiral Phase-Transfer Catalysis (PTC): Use of catalysts like quaternary ammonium salts derived from cinchona alkaloids to induce asymmetry during alkylation or acylation steps .
- Dynamic Kinetic Resolution (DKR): Combining lipases (e.g., Candida antarctica Lipase B) with racemization catalysts to improve enantiomeric excess (ee >90%) .
Case Study: Phase-transfer alkylation of thiazoline esters achieved 82–99% ee using chiral catalysts .
Advanced: How do computational studies predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Docking Simulations (e.g., Glide): Predict binding modes to targets like SARS-CoV-2 Mpro, with Glide scores (e.g., −8.21 kcal/mol) and hydrogen-bond interactions (bond lengths: 1.84–2.38 Å) .
- Molecular Dynamics (MD): RMSD (<2 Å over 100 ns) and RMSF analyses validate ligand-protein stability .
Key Interactions: - Hydrogen bonds with GLN 189, LEU 141, and HIS 164 residues .
- Hydrophobic contacts with LEU 27, MET 49, and CYS 145 .
Advanced: How are contradictions in NMR data resolved for structurally similar carbamates?
Methodological Answer:
Contradictions arise due to solvent effects or rotameric equilibria. Resolution strategies include:
- Variable Temperature (VT) NMR: Identify rotamers by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC): Assign overlapping signals via spin-spin coupling and heteronuclear correlations .
Example: For cyclopropane-containing carbamates, VT-NMR at 313 K resolved diastereotopic proton splitting .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-MS: Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns .
- Elemental Analysis: Validates empirical formula (e.g., C, H, N within 0.4% of theoretical values) .
Advanced: What strategies stabilize tert-butyl esters under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions: Avoid strong protic acids (e.g., TFA) during Boc deprotection; use scavengers like triisopropylsilane (TIS) to minimize ester hydrolysis .
- Basic Conditions: Use mild bases (e.g., Cs₂CO₃) in anhydrous solvents to prevent saponification .
Advanced: How is this compound utilized in peptide mimetics or prodrug design?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
